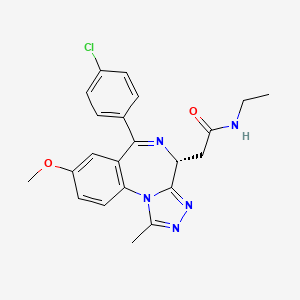
Bet-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
I-BET282 is a synthetic organic compound that functions as an inhibitor of bromodomain and extra terminal domain proteins. These proteins are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. I-BET282 has been developed as a potential therapeutic agent for oncology and immuno-inflammatory diseases .
Preparation Methods
The synthesis of I-BET282 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for I-BET282 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
I-BET282 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
I-BET282 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of bromodomain and extra terminal domain proteins and their role in gene regulation.
Biology: It is used to investigate the biological pathways and processes regulated by bromodomain and extra terminal domain proteins.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Mechanism of Action
I-BET282 exerts its effects by inhibiting the interaction between bromodomain and extra terminal domain proteins and acetylated lysine residues on histone proteins. This inhibition disrupts the regulation of gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets of I-BET282 include various bromodomain and extra terminal domain proteins, and the pathways involved are related to chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
I-BET282 is unique among bromodomain and extra terminal domain inhibitors due to its high selectivity and potency. Similar compounds include:
JQ1: Another bromodomain and extra terminal domain inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A compound with similar inhibitory activity but different pharmacokinetic properties.
RVX-208: A selective inhibitor of bromodomain and extra terminal domain proteins with potential therapeutic applications in cardiovascular diseases.
The uniqueness of I-BET282 lies in its specific binding affinity and selectivity for bromodomain and extra terminal domain proteins, making it a valuable tool for research and therapeutic development .
Properties
IUPAC Name |
4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17/h10-12,14,17H,6-9,13H2,1-5H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXHDJBILNWLI-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
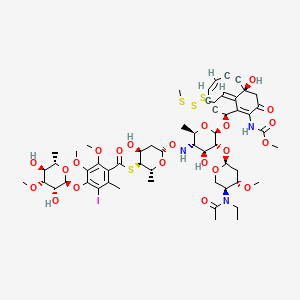
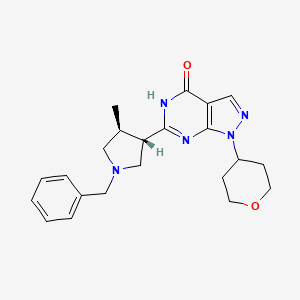
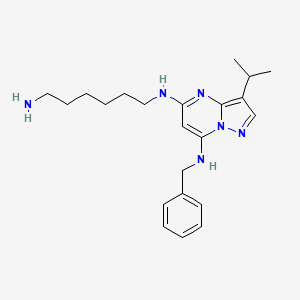

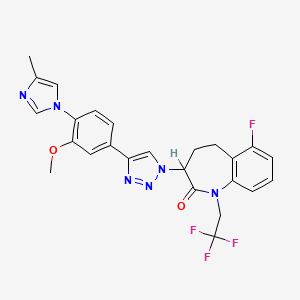
![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)

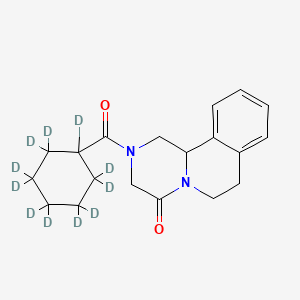

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)
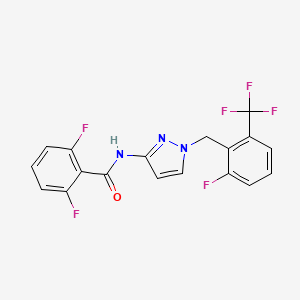
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
